6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine
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Overview
Description
6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a bromine atom attached to the benzene ring and a tetrahydro-1H-2-benzazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-2-benzazepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted benzazepine derivatives, which can have different functional groups attached to the benzene ring or the azepine core .
Scientific Research Applications
6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential drugs for cardiovascular diseases and neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Researchers use it to study the structure-activity relationships of benzazepine derivatives and their biological effects.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups. It may modulate neurotransmitter release, enzyme activity, or ion channel function, leading to its observed biological effects .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-2-benzazepine: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
6-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine: Similar structure but with a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
Uniqueness: The presence of the bromine atom in 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Biological Activity
6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine is a compound belonging to the benzazepine class, characterized by a bicyclic structure that includes a benzene ring fused to an azepine ring. The presence of a bromine atom at the sixth position significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Structural Features and Synthesis
The molecular formula of this compound is C11H12BrN, with a molecular weight of approximately 226.12 g/mol. Its unique structure allows for diverse interactions within biological systems. Several synthetic routes have been developed for its preparation, utilizing common reagents like sodium amide for substitution and lithium aluminum hydride for reduction.
The biological activity of this compound has been linked to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurological pathways. The bromine atom may enhance binding affinity through halogen bonding interactions.
Pharmacological Properties
Research indicates that this compound could serve as a scaffold for developing drugs targeting central nervous system disorders. Its derivatives are being explored for their potential applications in medicinal chemistry due to their interesting pharmacological activities.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,3,4,5-Tetrahydro-1H-benzazepine | Parent compound without bromination | Lacks halogen influence on reactivity |
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine | Brominated at a different position | Different reactivity and potential biological activity |
6-Chloro-2,3,4,5-tetrahydro-1H-benzazepine | Chlorinated derivative | Chlorine may alter interaction dynamics differently |
3-Bromo-1H-benzo[b]azepin-2-one | Contains a ketone functional group | Potentially different pharmacological properties |
The uniqueness of this compound lies in its specific bromination pattern and structural configuration. These features influence not only its chemical reactivity but also enhance its potential biological interactions compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Neurotransmitter Modulation : Initial findings suggest that the compound may act as an antagonist or modulator at various neurotransmitter receptors. Its ability to influence dopaminergic pathways indicates potential applications in treating disorders such as schizophrenia or Parkinson's disease .
- Toxicity and Pharmacokinetics : Further studies are required to assess the pharmacokinetics and toxicity profiles of this compound. Understanding these parameters is crucial for evaluating its therapeutic potential and safety in clinical applications .
- In Vivo Studies : Animal models have been utilized to explore the analgesic properties of related compounds; however, specific data on the analgesic activity of this compound remains limited .
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C10H12BrN/c11-10-5-1-3-8-7-12-6-2-4-9(8)10/h1,3,5,12H,2,4,6-7H2 |
InChI Key |
SVOWPSQLEGLWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C=CC=C2Br |
Origin of Product |
United States |
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